molecular formula C19H15Cl2NO2 B1420651 6-Chloro-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride CAS No. 1160263-47-7

6-Chloro-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride

Cat. No.: B1420651
CAS No.: 1160263-47-7
M. Wt: 360.2 g/mol
InChI Key: NXUAZZTXDVBIAQ-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of 6-Chloro-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function . The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

6-Chloro-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .

Properties

IUPAC Name

6-chloro-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2NO2/c1-2-9-24-18-6-4-3-5-13(18)17-11-15(19(21)23)14-10-12(20)7-8-16(14)22-17/h3-8,10-11H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUAZZTXDVBIAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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